molecular formula C15H11FO B3120336 7-Fluoro-3-phenyl-1-indanone CAS No. 262433-38-5

7-Fluoro-3-phenyl-1-indanone

Cat. No.: B3120336
CAS No.: 262433-38-5
M. Wt: 226.24 g/mol
InChI Key: TUQUCVQMVSSGPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Fluoro-3-phenyl-1-indanone is achieved through a multi-step reaction involving the use of various reagents and catalysts. The first step of the synthesis involves the condensation of 2-fluorobenzaldehyde with acetone in the presence of a basic catalyst such as potassium carbonate.


Molecular Structure Analysis

This compound has a molecular formula of C15H11FO and a molecular weight of 226.25 g/mol . The compound’s structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Indanones, including this compound, are prominent motifs found in a number of natural products and pharmaceuticals . They occupy an important niche in the chemical landscape due to their easy accessibility and versatile reactivity . Significant advancement has been achieved regarding cyclization of the 1-indanone core .


Physical and Chemical Properties Analysis

This compound has a melting point range of 169-171°C and is sparingly soluble in water but soluble in common organic solvents such as ethanol, methanol, and dimethylsulfoxide (DMSO) .

Safety and Hazards

The compound’s low solubility in water and the requirement for organic solvents for administration limit its clinical suitability. It’s considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s harmful if swallowed and can cause skin corrosion/irritation and serious eye damage .

Properties

IUPAC Name

7-fluoro-3-phenyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO/c16-13-8-4-7-11-12(9-14(17)15(11)13)10-5-2-1-3-6-10/h1-8,12H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQUCVQMVSSGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)C(=CC=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259520
Record name 7-Fluoro-2,3-dihydro-3-phenyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262433-38-5
Record name 7-Fluoro-2,3-dihydro-3-phenyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262433-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2,3-dihydro-3-phenyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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